Product packaging for 2-Phenylethane-1-sulfonohydrazide(Cat. No.:CAS No. 1065131-48-7)

2-Phenylethane-1-sulfonohydrazide

Cat. No.: B2721162
CAS No.: 1065131-48-7
M. Wt: 200.26
InChI Key: CUYKEXXOHASEOF-UHFFFAOYSA-N
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Description

2-Phenylethane-1-sulfonohydrazide is an organic compound with the molecular formula C8H12N2O2S and a molecular weight of 200.26 g/mol . This chemical belongs to the class of sulfonyl hydrazides, which have been identified in scientific research as a valuable scaffold for developing biologically active molecules. Recent patent research indicates that substituted sulfonyl hydrazides are investigated for their potential as inhibitors of lysine biosynthesis in bacteria via the diaminopimelate pathway, pointing to their utility in the development of new antibacterial agents . Furthermore, related sulfonamide derivatives are actively studied for their applications in medicinal chemistry and as potential therapeutic leads, including in anticancer research . As a building block in organic synthesis, this compound can be used to create a variety of more complex sulfonamide-containing structures. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N2O2S B2721162 2-Phenylethane-1-sulfonohydrazide CAS No. 1065131-48-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenylethanesulfonohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c9-10-13(11,12)7-6-8-4-2-1-3-5-8/h1-5,10H,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUYKEXXOHASEOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCS(=O)(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Phenylethane 1 Sulfonohydrazide and Its Derivatives

Preparation of the Core 2-Phenylethane-1-sulfonohydrazide Scaffold

The synthesis of the this compound core structure relies on fundamental reactions common in the preparation of sulfonohydrazides, starting from its corresponding sulfonyl chloride.

Traditional Synthetic Routes to Sulfonohydrazides

The most conventional and widely adopted method for preparing sulfonohydrazides involves the reaction of a sulfonyl chloride with hydrazine (B178648) hydrate (B1144303). cdnsciencepub.com This reaction is typically performed by treating the sulfonyl chloride with two molar equivalents of hydrazine hydrate in a suitable organic solvent. cdnsciencepub.com Common solvents for this transformation include tetrahydrofuran (B95107) (THF), ethanol, dioxane, and benzene (B151609). cdnsciencepub.comorgsyn.org The reaction temperature is a critical parameter, generally maintained between 0°C and 25°C to ensure the selective formation of the sulfonohydrazide and minimize side reactions. cdnsciencepub.com

A significant consideration in the synthesis of arylsulfonohydrazides is the nature of the substituents on the aromatic ring. For instance, the presence of strong electron-withdrawing groups, such as a nitro group at the ortho or para position, necessitates conducting the reaction at low temperatures to prevent the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid. cdnsciencepub.comnih.gov

Table 1: General Reaction Parameters for Traditional Sulfonohydrazide Synthesis

Parameter Description Common Conditions Source(s)
Starting Material Sulfonyl Chloride (R-SO₂Cl) Aryl or Alkyl Sulfonyl Chloride cdnsciencepub.com, orgsyn.org
Reagent Hydrazine Hydrate (N₂H₄·H₂O) Typically 2 molar equivalents cdnsciencepub.com
Solvent Aprotic or Protic Organic Solvent THF, Ethanol, Benzene, Dioxane cdnsciencepub.com, orgsyn.org
Temperature Controlled, often cooled 0°C to 25°C cdnsciencepub.com

Specific Considerations for the Synthesis of this compound

The synthesis of this compound follows the traditional route, starting from its precursor, 2-phenylethane-1-sulfonyl chloride. nih.gov The reaction involves the nucleophilic attack of hydrazine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the desired sulfonohydrazide.

The 2-phenylethyl group is an alkyl group, and its electronic influence on the sulfonyl center is primarily inductive. Unlike aromatic systems with strong resonance effects, the reaction conditions for alkylsulfonyl chlorides can sometimes be less stringent. However, careful control of the reaction temperature and stoichiometry remains important to achieve a high yield of the pure product. The procedure would involve dissolving 2-phenylethane-1-sulfonyl chloride in a suitable solvent, such as THF, and adding hydrazine hydrate dropwise while maintaining a cool temperature with an ice bath. orgsyn.org

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of sulfonohydrazides, including this compound, focuses on maximizing the yield and purity by controlling key reaction parameters.

Temperature Control: Maintaining a low temperature (0-20°C) during the addition of hydrazine is crucial to prevent the hydrolysis of the sulfonyl chloride to the non-reactive sulfonic acid and to control the exothermic nature of the reaction. orgsyn.org

Stoichiometry: Using a slight excess of hydrazine hydrate (around 2.2 equivalents) ensures the complete consumption of the sulfonyl chloride and helps to neutralize the hydrochloric acid byproduct that is formed. orgsyn.org

Solvent Choice: The choice of solvent can influence reaction rate and product isolation. Tetrahydrofuran is often effective as it dissolves both the sulfonyl chloride and the hydrazine, and the product can often be precipitated by the addition of water. orgsyn.org

pH Adjustment: During workup, the pH of the solution can be adjusted to minimize the solubility of the sulfonohydrazide product, thereby maximizing its precipitation and isolation. google.com A final pH below 9.5 is often targeted before filtration. google.com

Table 2: Factors for Optimization in Sulfonohydrazide Synthesis

Factor Influence on Reaction Optimization Strategy Source(s)
Temperature Affects reaction rate and side product formation (sulfonic acid). Maintain low temperatures (0-20°C) during reagent addition. orgsyn.org
Reagent Ratio Ensures complete conversion of starting material. Use a slight excess (e.g., 2.2 equivalents) of hydrazine hydrate. orgsyn.org
Solvent Impacts solubility of reactants and ease of product isolation. Select a solvent (e.g., THF) that facilitates reaction and allows for precipitation. orgsyn.org
Workup pH Determines the solubility of the final product. Adjust pH to the point of minimum solubility for the sulfonohydrazide before filtration. google.com

Derivatization Strategies of this compound

The this compound scaffold serves as a versatile building block for creating a variety of derivatives, primarily through reactions involving the hydrazide functional group.

Synthesis of N-Substituted Sulfonohydrazide Derivatives

N-substituted derivatives of sulfonohydrazides can be prepared through several synthetic routes. One approach involves using an N-substituted hydrazine, such as an N-acyl hydrazine, in the initial reaction with the sulfonyl chloride. cdnsciencepub.comnih.gov This method directly incorporates the substituent onto one of the nitrogen atoms of the hydrazide moiety.

Alternatively, the parent sulfonohydrazide can be directly functionalized. Reaction with alkylating agents, such as benzyl (B1604629) chloride, in the presence of a base can lead to the formation of N-substituted products. cdnsciencepub.comnih.gov This reaction can sometimes yield a mixture of 1,1- and 1,2-disubstituted derivatives, which may require separation. cdnsciencepub.comnih.gov

Formation of Sulfonohydrazide Schiff Bases from Carbonyl Compounds

A prominent derivatization strategy for this compound is its reaction with carbonyl compounds, such as aldehydes and ketones, to form sulfonohydrazide Schiff bases (also known as sulfonyl hydrazones). cdnsciencepub.comnih.gov This condensation reaction involves the nucleophilic addition of the terminal nitrogen of the sulfonohydrazide to the carbonyl carbon, followed by the elimination of a water molecule to form a C=N double bond. researchgate.net

The reaction is typically carried out by refluxing the sulfonohydrazide and the carbonyl compound in a solvent like ethanol. cdnsciencepub.com The process can sometimes be facilitated by the addition of a catalytic amount of acid. This method is highly versatile and allows for the introduction of a wide array of structural motifs onto the sulfonohydrazide core, depending on the choice of the aldehyde or ketone. google.com

Table 3: Examples of Sulfonohydrazide Schiff Base Formation

Sulfonohydrazide Carbonyl Compound Resulting Schiff Base Structure Source(s)
Naphthalene-2-sulfonylhydrazide 2,5-dimethoxy benzaldehyde (E)-N'-(2,5-dimethoxybenzylidene)naphthalene-2-sulfonohydrazide researchgate.net
Naphthalene-2-sulfonylhydrazide 1H-indole-2-carbaldehyde N'-((1H-indol-2-yl)-methylene)naphthalene-2-sulfonohydrazide
p-Toluenesulfonyl hydrazide Various aryl aldehydes 4-methyl-N'-(arylmethylidene)benzenesulfonyl hydrazides nih.gov
Quinoline-8-sulfonohydrazide 5-nitrofuran-2-carbaldehyde (E)-N'-((5-nitrofuran-2-yl)methylene)quinoline-8-sulfonohydrazide nih.gov

Introduction of Diverse Substituents on the Aromatic and Aliphatic Moieties

The functionalization of the this compound scaffold is key to tuning its chemical properties. Introducing a variety of substituents onto the aromatic (phenyl) ring and the aliphatic (ethane) chain can be achieved through several strategic synthetic routes, often by modifying the starting materials before the core sulfonohydrazide is formed.

Aromatic Substitution:

The substitution pattern on the phenyl ring is typically dictated by the choice of the initial styrene (B11656) or substituted benzene derivative. Standard electrophilic aromatic substitution (EAS) reactions are fundamental to this process. libretexts.org However, the directing effects of existing substituents play a crucial role, often leading to a mixture of ortho and para products, with the para isomer being predominant due to reduced steric hindrance. masterorganicchemistry.com

To achieve specific substitution patterns, particularly for sterically hindered isomers like the ortho-substituted product, a blocking group strategy is often employed. pressbooks.pub This involves introducing a bulky, reversible group, such as a sulfonyl group (–SO₃H), to the para position. masterorganicchemistry.compressbooks.pub This blockage forces subsequent electrophilic substitution to occur at the ortho position. The blocking group can then be removed under acidic conditions, yielding the desired ortho-substituted compound. pressbooks.pub

For instance, to synthesize an ortho-bromo derivative of a phenylethane precursor, the synthetic sequence would be:

Sulfonation: Introduction of the –SO₃H group at the para position. masterorganicchemistry.com

Halogenation: Introduction of the bromine atom, which is directed to the ortho position. masterorganicchemistry.com

Desulfonation: Removal of the –SO₃H blocking group with strong acid and heat to yield the final ortho-bromo product. masterorganicchemistry.com

This strategy can be combined with other synthetic transformations, such as the reduction of a nitro group to an amine, to create a wide array of derivatives. masterorganicchemistry.com

Aliphatic Moiety Modification:

Modification of the ethane (B1197151) bridge is less commonly detailed in the context of direct functionalization after the sulfonohydrazide is formed. Instead, diversity is typically introduced by starting with appropriately substituted aliphatic precursors. For example, variations in the alkyl chain can be incorporated before the sulfonyl chloride is formed and subsequently reacted with hydrazine.

Advanced and Sustainable Synthetic Approaches

Modern organic synthesis emphasizes not only efficiency and yield but also sustainability. This has led to the development of advanced methods that reduce waste, energy consumption, and the use of hazardous materials.

Catalytic Methods in Sulfonohydrazide Synthesis

Catalytic reagents are preferable to stoichiometric ones as they minimize waste, a core principle of green chemistry. acs.org The synthesis of sulfonohydrazides and their derivatives has benefited significantly from various catalytic systems that enhance reaction rates and yields.

The condensation reaction between a sulfonyl chloride and hydrazine or its derivatives is the cornerstone of sulfonohydrazide synthesis. researchgate.net This reaction can be accelerated using different types of catalysts:

Acid and Base Catalysis: Simple acidic catalysts like acetic acid or strong acids such as hydrochloric and sulfuric acids, as well as alkaline catalysts like pyridine (B92270) or triethylamine, are commonly used to promote the condensation. imist.ma

Metal Catalysis: Bismuth(III) chloride (BiCl₃) has been identified as an effective catalyst for accelerating the condensation, reducing reaction times by as much as 30%. Palladium-catalyzed reactions, such as the Sonogashira coupling, are also employed in the synthesis of complex derivatives containing the sulfonohydrazide moiety. researchgate.net

Organocatalysis: N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts in modern organic synthesis. acs.org They can be used to synthesize complex sulfonohydrazone derivatives under mild, open-air conditions, demonstrating wide functional group tolerance and providing good to excellent yields. acs.org

Solid-Phase Catalysis: The use of basic alumina (B75360) as a catalyst under solvent-free conditions provides a green and efficient method for preparing sulfonohydrazides. researchgate.net This approach offers high yields and shorter reaction times compared to traditional methods. researchgate.net

Table 1: Comparison of Catalytic Methods in Sulfonohydrazide Synthesis

Catalyst Type Example Catalyst Reaction Type Advantages
Acid/Base Acetic Acid, Pyridine Condensation Readily available, simple procedure. imist.ma
Metal BiCl₃, Palladium Condensation, Coupling Reduced reaction times, high efficiency. researchgate.net
Organocatalyst N-Heterocyclic Carbene (NHC) C-N Bond Formation Mild conditions, broad substrate scope. acs.org
Solid-Phase Basic Alumina Condensation Solvent-free, high yields, shorter times. researchgate.net

Ultrasound-Assisted Synthesis Protocols

Ultrasound irradiation has become a valuable tool in synthetic chemistry for accelerating reactions and improving yields. This technique, known as sonication, utilizes the energy of sound waves to create acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in the reaction medium. This process generates localized high temperatures and pressures, enhancing mass transfer and reaction rates.

The application of ultrasound in the synthesis of hydrazide and triazole derivatives has shown significant advantages over conventional heating methods. mdpi.comrsc.org

Reduced Reaction Times: Reactions that might take several hours or even days to complete using conventional methods can often be finished in minutes to a few hours with ultrasound assistance. mdpi.comrsc.org For example, the synthesis of certain bisphosphonate conjugates saw a dramatic reduction in reaction time from 48 hours to just 2 hours. rsc.org

Increased Yields: Sonication frequently leads to higher product yields. In the synthesis of 1,2,4-triazole (B32235) derivatives, ultrasound-assisted protocols resulted in yields of 75–89%, compared to 60–75% for conventional methods. mdpi.com

Milder Conditions: The ability of ultrasound to accelerate reactions often allows them to be carried out at lower temperatures, which can be beneficial for thermally sensitive compounds.

Table 2: Ultrasound-Assisted vs. Conventional Synthesis

Compound Class Method Reaction Time Yield
1,2,4-Triazole Derivatives Conventional 16–26 h 60–75%
Ultrasound 40–80 min 75–89% mdpi.com
Bisphosphonate Conjugates Conventional 48 h -
Ultrasound 2 h Up to 92% rsc.org

Green Chemistry Principles in the Preparation of this compound

The 12 Principles of Green Chemistry, developed by Paul Anastas and John Warner, provide a framework for creating more environmentally benign chemical processes. acs.org The synthesis of this compound can be made more sustainable by incorporating these principles.

Prevention of Waste: The primary goal is to design syntheses that generate minimal waste. acs.org This is often measured by metrics like the E-factor (mass of waste / mass of product) or process mass intensity (total mass in / mass of product). acs.org Catalytic methods are inherently greener because they reduce waste compared to stoichiometric reagents. acs.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Condensation and addition reactions are generally high in atom economy.

Use of Safer Solvents and Auxiliaries: Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives like water, or reducing solvent use altogether through solvent-free reactions. researchgate.netacademicjournals.org Solvent selection guides can help identify greener alternatives like cyclopentyl methyl ether (CPME).

Design for Energy Efficiency: Energy requirements should be minimized. Reactions conducted at ambient temperature and pressure are ideal. acs.org Alternative energy sources like ultrasound and microwave irradiation can significantly reduce energy consumption and reaction times compared to conventional heating. mdpi.com Microwave-assisted synthesis can cut energy use by up to 50%.

Use of Catalysis: As discussed previously, catalytic reagents are superior to stoichiometric ones because they are used in small amounts and can be recycled, reducing waste. acs.orgmdpi.com

Reduce Derivatives: Unnecessary derivatization, such as the use of protecting or blocking groups, should be minimized or avoided because such steps require additional reagents and generate waste. acs.org While blocking groups can be essential for achieving specific isomers, masterorganicchemistry.compressbooks.pub developing alternative, more direct catalytic methods is a key goal of green chemistry.

By applying these principles—for example, by using a recyclable solid catalyst like alumina under solvent-free conditions researchgate.net or employing energy-efficient ultrasound irradiation mdpi.com—the synthesis of this compound and its derivatives can be made significantly more sustainable.

Reactivity and Mechanistic Investigations of 2 Phenylethane 1 Sulfonohydrazide

General Reaction Pathways of Sulfonohydrazides

Sulfonohydrazides are characterized by the sulfonyl (-SO2-) and hydrazide (-NHNH2) functional groups, which dictate their chemical behavior. Their reactivity is primarily centered around the nitrogen and sulfur atoms, as well as the N-N and S-N bonds.

Hydrolytic and Oxidative Stability

The stability of sulfonohydrazides under hydrolytic and oxidative conditions is a critical factor in their application.

Hydrolytic Stability: The hydrolytic stability of sulfonohydrazides can be influenced by the substituents on the aromatic ring and the reaction conditions. For instance, the presence of electron-withdrawing groups, such as a nitro group, on an aryl ring can affect stability. The position of such groups is also crucial; the stability of nitrobenzenesulfonohydrazides follows the order meta > para > ortho. aaup.edu Under certain conditions, such as warming, some sulfonohydrazides can undergo hydrolysis to yield the corresponding sulfonic acid. imist.ma For example, the reaction of 2-chloro-5-nitro-p-toluenesulfonyl-chloride with hydrazine (B178648) at elevated temperatures predominantly yields the sulfonic acid. imist.ma In contrast, some sulfonated polymers containing imide linkages have shown high hydrolytic stability, which is attributed to the presence of ether linkages and hydrophobic groups. mdpi.com

Oxidative Stability: Sulfonohydrazides are susceptible to oxidation. Autoxidation, which is oxidation under normal storage conditions, can occur via a free radical chain reaction. researchgate.net This process can be initiated by trace metal ions or other impurities. researchgate.net The oxidative degradation of these compounds can involve an electron transfer mechanism, leading to the formation of reactive species. researchgate.net In some cases, oxidative conditions are intentionally employed to promote specific reactions. For instance, the oxidation of sulfonohydrazides with reagents like N-bromosuccinimide can be used to generate other reactive intermediates. acs.org The oxidative stability of polymers containing sulfonated groups has been shown to improve with an increased degree of branching in the polymer structure. mdpi.com

Role as Precursors to Diazo Compounds

A significant application of sulfonohydrazides is their use as stable precursors to diazo compounds. sioc-journal.cnnih.gov Diazo compounds are valuable reagents in organic synthesis, particularly in carbene chemistry, but they are often unstable and potentially explosive. nih.govnih.gov N-arylsulfonylhydrazones, derived from sulfonohydrazides, serve as stable surrogates that can generate diazo compounds in situ under milder conditions. sioc-journal.cn

The decomposition of N-sulfonylhydrazones to diazo compounds can be achieved thermally, photolytically, or, more commonly, through base-mediated cleavage. nih.gov The nature of the sulfonyl group influences the ease of decomposition. For example, N-tosylhydrazones typically require relatively high temperatures (90-110 °C) for decomposition. nih.gov In contrast, N-triftosylhydrazones, which have a more electron-withdrawing trifluoromethylbenzenesulfonyl group, can decompose at much lower temperatures, as low as -40 °C. nih.gov This has expanded the scope of diazo-based reactions, especially in asymmetric synthesis where lower temperatures are often crucial for high enantioselectivity. nih.gov

The in situ generation of diazo compounds from sulfonohydrazones has been utilized in a variety of transformations, including:

Cycloadditions: Diazo compounds readily participate in [3+2] cycloaddition reactions.

Carbene Transfer Reactions: The generated diazo compounds can be used in transition metal-catalyzed reactions to transfer carbene moieties. nih.gov For example, palladium-catalyzed cross-coupling reactions with N-tosylhydrazones have been developed. nih.gov

Reactions Involving N-N and S-N Bond Transformations

The N-N and S-N bonds in sulfonohydrazides are key sites for reactivity, and their cleavage or transformation leads to a diverse range of products.

N-N Bond Cleavage: Cleavage of the N-N bond in sulfonohydrazides is a common transformation. For example, in some copper-catalyzed reactions, sulfonohydrazides can function as sulfamide (B24259) synthons following an unusual N-N bond cleavage. researchgate.net

S-N Bond Formation and Cleavage: Oxidative S-N bond formation is a valuable strategy for synthesizing various organic compounds. researchgate.net This can occur through the interaction of a sulfur-containing reagent, like a sulfonohydrazide, with a nitrogen-containing reagent in the presence of an oxidant. researchgate.net Conversely, S-N bond cleavage is also a key step in many reactions of sulfonohydrazides.

Specific Reactions of 2-Phenylethane-1-sulfonohydrazide and its Analogues

While the general reactivity of sulfonohydrazides provides a framework, the specific reactions of this compound and its analogues are of particular interest for their synthetic applications.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Cu-catalyzed)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.grmdpi.com Sulfonohydrazides have emerged as effective partners in these reactions, particularly those catalyzed by copper. rsc.orgorganic-chemistry.orgacs.org

Copper-catalyzed reactions of sulfonohydrazides often proceed through radical intermediates. rsc.orgresearchgate.net For instance, a copper-catalyzed radical-radical cross-coupling of sulfonohydrazides with 3-aminoindazoles has been developed to produce 1,3-substituted aminoindazoles. rsc.org In this reaction, a sulfonyl radical is generated from the sulfonohydrazide in the presence of a copper catalyst and an oxidant. rsc.org

Another notable application is the copper-catalyzed direct thiolation of ketones using sulfonohydrazides to synthesize benzylic thioethers. organic-chemistry.orgacs.org This method provides a sustainable alternative to using odorous thiols. organic-chemistry.org The reaction is typically carried out using a copper(II) salt, such as CuBr2, in a suitable solvent like 1,4-dioxane. acs.org The reaction scope is broad, accommodating various ketones and sulfonohydrazides. organic-chemistry.org

CatalystBaseSolventTemperature (°C)Product Yield (%)Reference
CuBr2t-BuOK1,4-dioxane120Excellent organic-chemistry.org
Cu(I) species---Good rsc.org

Table 1: Conditions for Copper-Catalyzed Reactions of Sulfonohydrazides

Stereoselective Transformations (e.g., Z-halosulfonylation of alkynes)

Sulfonohydrazides are also employed in stereoselective transformations, allowing for the controlled synthesis of specific isomers. A key example is the Z-selective halosulfonylation of terminal alkynes. researchgate.netrsc.org This reaction provides a route to halogenated vinyl sulfones, which are important synthetic intermediates. researchgate.net

The reaction is typically carried out using a sulfonohydrazide and a copper(I) halide (CuX, where X = Cl, Br, I) as the halogen source. researchgate.netrsc.org The use of a radical initiator, such as benzoyl peroxide, is often required. researchgate.net This method is notable for its high Z-selectivity, meaning the halogen and sulfonyl groups are added to the same side of the alkyne triple bond. researchgate.netrsc.org This stereochemical outcome is often difficult to achieve through other methods. researchgate.net

The reaction is compatible with a range of terminal alkynes and sulfonohydrazides, making it a generally applicable method for synthesizing Z-halogenated vinyl sulfones. rsc.org

SulfonohydrazideCopper HalideAdditiveStereoselectivityProductReference
VariousCuCl, CuBr, CuIBenzoyl PeroxideZ-selectiveHalogenated vinyl sulfones researchgate.netrsc.org

Table 2: Z-Halosulfonylation of Terminal Alkynes

Formation of Sulfinic Esters and Thiosulfonates

The reactivity of this compound extends to the formation of valuable sulfur-containing compounds such as sulfinic esters and thiosulfonates. These transformations often proceed under mild conditions and offer efficient routes to these important chemical motifs.

The synthesis of sulfinic esters from sulfonyl hydrazides, including this compound, can be achieved through various methods. One notable approach involves a copper-catalyzed esterification reaction with alcohols in the presence of air. researchgate.net This method is valued for its efficiency and broad substrate scope. researchgate.net Another established protocol utilizes sodium bisulfite to promote the esterification of sulfonyl hydrazides with alcohols under mild, transition-metal-free conditions. researchgate.net Furthermore, an electrochemical approach has been developed for the selective synthesis of both sulfinic and sulfonic esters from sulfonyl hydrazides. rsc.org By adjusting the reaction conditions, such as the solvent and electric current, either alkyl sulfinic esters or alkyl sulfonic esters can be obtained in moderate to good yields. rsc.org

Thiosulfonates can also be synthesized from sulfonyl hydrazides. A transition-metal-free method employs phenyliodine(III) diacetate (PIDA) to initiate a disproportionate coupling of sulfonyl hydrazides, leading to the formation of thiosulfonates in very good yields. organic-chemistry.org This reaction involves the cleavage of the S-N bond and the formation of a new S-S bond. organic-chemistry.org The resulting thiosulfonates can be further transformed into symmetrical disulfides. organic-chemistry.orgorganic-chemistry.org Another approach to thiosulfonates involves the oxidation of thiols. For instance, the oxidation of 2-phenylethanethiol (B1584568) can yield the corresponding thiosulfonate, although the reaction may proceed more slowly compared to aromatic thiols. researchgate.net

The following table summarizes the key methods for the formation of sulfinic esters and thiosulfonates from sulfonyl hydrazides:

ProductMethodKey Reagents/ConditionsReference
Sulfinic EstersCopper-Catalyzed EsterificationAlcohols, Air researchgate.net
Sulfinic EstersSodium Bisulfite-Promoted EsterificationAlcohols, NaHSO3 researchgate.net
Sulfinic EstersElectrochemical SynthesisAlcohols, DMF, 5 mA constant current rsc.org
ThiosulfonatesPIDA-Mediated CouplingPhenyliodine(III) diacetate (PIDA) organic-chemistry.org
ThiosulfonatesOxidation of ThiolsDess-Martin periodinane (DMP) or 2-Iodoxybenzoic acid (IBX) researchgate.net

Mechanistic Studies of Key Transformations

Understanding the underlying mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and expanding their synthetic utility. Research in this area has focused on investigating the involvement of free radicals, the role of N-heterocyclic carbene (NHC) catalysts, and the identification of reaction intermediates and transition states.

Investigation of Free Radical Processes

Free radical reactions are characterized by a three-step mechanism: initiation, propagation, and termination. fujifilm.comlibretexts.org The initiation step involves the formation of a radical species, often through homolytic cleavage induced by heat, light, or a catalyst. libretexts.org The propagation phase is a chain reaction where a reactive radical reacts with a stable molecule to generate a new radical. libretexts.org Termination occurs when two radical species combine to form a stable, non-radical product. libretexts.org

In the context of reactions involving sulfonyl hydrazides, mechanistic studies have suggested the involvement of free radical intermediates. For example, the copper-catalyzed synthesis of sulfinic esters is thought to proceed through the formation of arylthio and arylsulfonyl radicals. researchgate.net Similarly, electrochemical methods for synthesizing sulfinic and sulfonic esters are believed to involve the formation of sulfonyl radicals through electrochemical oxidation. rsc.org These radicals then react with alkyl or alkoxy radicals to yield the final ester products. rsc.org

Control experiments in some reactions, such as the PIDA-mediated synthesis of thiosulfonates, have suggested that the reaction does not proceed via a free-radical pathway, indicating that multiple mechanistic pathways can be operative depending on the specific reaction conditions and reagents. organic-chemistry.org

N-Heterocyclic Carbene (NHC)-Catalyzed Reaction Mechanisms

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a wide range of organic transformations. nih.govbeilstein-journals.orgsigmaaldrich.com In reactions involving aldehydes, NHCs can induce a polarity reversal (umpolung), generating an acyl anion equivalent that can then participate in various bond-forming reactions. beilstein-journals.org

The general mechanism of NHC catalysis begins with the nucleophilic attack of the NHC on an electrophilic substrate, such as an aldehyde, to form a zwitterionic intermediate known as the Breslow intermediate. nih.gov This intermediate is a key species that can undergo further transformations. nih.gov The catalytic cycle is completed by the regeneration of the NHC catalyst. rsc.org

In the context of reactions with sulfonyl hydrazides, NHCs can catalyze the formation of various heterocyclic compounds. For instance, NHC-catalyzed reactions of phthalaldehyde with N-tosyl hydrazones lead to the synthesis of functionalized phthalidyl sulfonohydrazide moieties. nih.gov The mechanism involves the initial formation of the Breslow intermediate, followed by a series of steps leading to the final product. nih.gov

The following table outlines the general steps in a typical NHC-catalyzed reaction:

StepDescriptionKey IntermediatesReference
1Nucleophilic attack of NHC on aldehydeBreslow Intermediate nih.gov
2Proton transferEnolate Intermediate rsc.org
3Reaction with electrophile nih.gov
4Product formation and catalyst regeneration rsc.org

Probing Intermediates and Transition States

The direct observation and characterization of reaction intermediates and transition states are challenging but essential for a complete understanding of reaction mechanisms. Various experimental and computational techniques are employed to gain insights into these transient species.

In the study of NHC-catalyzed reactions, computational methods like Density Functional Theory (DFT) have been instrumental in elucidating the reaction pathways and the structures of intermediates and transition states. nih.govrsc.org For example, DFT calculations can help to determine the activation energies for different steps in the catalytic cycle and to identify the rate-determining step. rsc.org These studies can also shed light on the origin of stereoselectivity in asymmetric reactions. rsc.org

Experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can be used to detect and characterize intermediates. nih.gov For instance, in the study of nanocrystal formation, these techniques have been used to identify different intermediate species present during the induction period before nucleation and growth. nih.gov

The investigation of intermediates in the reactions of this compound is an active area of research. For example, in the copper-catalyzed synthesis of sulfinic esters, arylsulfuric acids have been proposed as major esterification intermediates. researchgate.net Further studies are needed to fully characterize the intermediates and transition states in the various transformations of this versatile compound.

Applications of 2 Phenylethane 1 Sulfonohydrazide in Organic Synthesis

As Versatile Reagents and Intermediates

2-Phenylethane-1-sulfonohydrazide and its derivatives are valuable reagents and intermediates in a variety of organic transformations. Their utility stems from the reactivity of the sulfonohydrazide functional group, which can participate in a range of reactions to form new carbon-carbon and carbon-heteroatom bonds.

Synthesis of Olefins, Aldehydes, and Sugars

While direct application of this compound in the synthesis of olefins, aldehydes, and sugars is not extensively documented in the provided results, the broader class of sulfonylhydrazides and related sulfur compounds are instrumental in these transformations.

Olefins: The synthesis of olefins, or alkenes, is a cornerstone of organic chemistry. nih.govuh.edu A variety of methods exist for their formation, including metathesis reactions which are particularly powerful for creating functionalized olefins. organic-chemistry.orgmdpi.com Ruthenium-based catalysts have shown high activity in both cross-metathesis and ring-closing metathesis of olefins bearing electron-withdrawing groups. organic-chemistry.org While not a direct reagent, the principles of activating and transforming molecules to create carbon-carbon double bonds are relevant to the potential applications of functionalized sulfonohydrazides.

Aldehydes: Phenylacetaldehyde, a related compound, can be synthesized through various methods such as the isomerization of styrene (B11656) oxide and the dehydrogenation of 2-phenylethanol. wikipedia.org The synthesis of aldehydes often involves the controlled oxidation of primary alcohols or the reduction of carboxylic acid derivatives. The reactivity of the sulfonohydrazide group could potentially be harnessed in multi-step synthetic pathways leading to aldehydes.

Sugars: The synthesis of sugars is a complex field, often involving intricate stereocontrolled reactions. libretexts.org Modern methods include chemo-enzymatic approaches to produce rare sugars. rsc.org For instance, the synthesis of rare deoxy amino L-sugar analogs, crucial for studying bacterial glycans, has been achieved from readily available precursors like L-rhamnose and L-fucose. nih.gov Prebiotic synthesis routes, such as the formation of simple sugars from hydrogen cyanide under UV irradiation, highlight the fundamental nature of these building blocks. nih.gov While a direct role for this compound is not specified, its structural motifs could be incorporated into more complex sugar analogs.

De-chlorination and Keto-to-Methylene Group Transformations

De-chlorination: The removal of chlorine atoms from organic molecules is an important process, particularly in environmental remediation and fine chemical synthesis. waterandwastewater.com Dechlorination can be achieved through various methods, including chemical reduction using agents like sulfur dioxide or sodium bisulfite, and adsorption onto activated carbon. waterprofessionals.comvita-d-chlor.com Microbial reductive dechlorination has also been identified as a promising method for detoxifying chlorinated pollutants like dioxins. nih.gov While not a direct de-chlorinating agent itself, the synthesis of compounds that can mediate or catalyze such reactions is an active area of research.

Keto-to-Methylene Group Transformations: The conversion of a keto group (C=O) to a methylene (B1212753) group (CH₂) is a fundamental transformation in organic synthesis, often referred to as a deoxygenation reaction. This can be achieved through various reduction methods. A related and important process is keto-enol tautomerism, where a ketone is in equilibrium with its enol form. libretexts.orgmasterorganicchemistry.comyoutube.com This equilibrium is a key concept in understanding the reactivity of ketones and aldehydes. The reduction of carbonyl compounds is a common method for the synthesis of alcohols, which can then be further transformed. organic-chemistry.org

Functionalization of Carbon-Sulfur Bonds

The formation and functionalization of carbon-sulfur (C-S) bonds are of significant interest due to the prevalence of sulfur-containing compounds in pharmaceuticals and materials science. lnu.edu.cnbeilstein-journals.orgnewiridium.com Recent advances have focused on visible-light photoredox catalysis to form C-S bonds under mild conditions. beilstein-journals.org This involves the generation of reactive radical intermediates that can participate in unique bond-forming reactions. nih.gov For instance, dithiocarbamates, xanthates, and thioethers can be prepared in one pot by reacting dithioic acids or thiols with active methylene compounds in the presence of carbon tetrabromide. lnu.edu.cn

Building Blocks for Diverse Molecular Architectures

The structural framework of this compound makes it a useful building block for the synthesis of more complex molecules, particularly heterocyclic systems and other sulfur-containing compounds.

Construction of Heterocyclic Systems (e.g., 1,2,3-Triazoles)

Sulfonyl azides, which can be derived from sulfonohydrazides, are key precursors in the synthesis of 1-sulfonyl-1,2,3-triazoles. nih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient method for constructing the 1,2,3-triazole ring system. organic-chemistry.orgrsc.org This reaction can be performed under mild conditions, including at room temperature and in aqueous solutions. nih.gov The resulting triazoles are valuable in medicinal chemistry and materials science. For example, some 1,2,3-triazole derivatives incorporating a sulfonamide group have been synthesized and shown to be potent inhibitors of carbonic anhydrase isoforms. nih.gov

Synthesis of Sulfonamides and Sulfones

Sulfonamides: The sulfonamide functional group (R-SO₂-NH-R') is a critical pharmacophore found in a wide range of drugs, including antibacterial, anticancer, and antiviral agents. ekb.egucl.ac.uk Sulfonamides are typically synthesized by the reaction of a sulfonyl chloride with a primary or secondary amine. ekb.egtcichemicals.com The sulfonohydrazide moiety can serve as a precursor to the sulfonyl group required for this transformation.

Sulfones: Sulfones (R-SO₂-R') are another important class of sulfur-containing compounds with applications in medicinal chemistry and materials science. rsc.orgbaranlab.org A common method for their synthesis is the oxidation of sulfides or sulfoxides. organic-chemistry.orgjchemrev.com More direct methods include the denitrogenation of tosylhydrazones to produce aryl alkyl sulfones. rsc.org Additionally, β-keto sulfones can be synthesized through the photocatalyzed aerobic oxidative sulfonylation of alkynes with sodium sulfinates. researchgate.net

Interactive Data Table: Synthesis of 1,2,3-Triazole Derivatives

ProductStarting MaterialsCatalyst/ReagentsYield (%)Reference
N-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-3-sulfamoylbenzamideN-(prop-2-yn-1-yl)-3-sulfamoylbenzamide, Phenyl azideNot specified98% nih.gov
4-Fluoro-N-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-3-sulfamoylbenzamideN-(prop-2-yn-1-yl)-3-sulfamoylbenzamide, 4-Fluorophenyl azideNot specified87% nih.gov
N-((1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)-3-sulfamoylbenzamideN-(prop-2-yn-1-yl)-3-sulfamoylbenzamide, 4-Methoxyphenyl azideNot specified91% nih.gov
1-Sulfonyl-1,2,3-triazolesTerminal alkynes, Sulfonyl azidesCopper(I) thiophene-2-carboxylate (B1233283) (CuTC)Good nih.gov

Computational and Theoretical Studies on 2 Phenylethane 1 Sulfonohydrazide

Electronic Structure and Conformational Analysis: Awaiting Exploration

Quantum Chemical Calculations of Molecular Geometry and Stability

No studies were found that have performed quantum chemical calculations to determine the optimized molecular geometry and relative stability of different conformers of 2-Phenylethane-1-sulfonohydrazide. Such calculations are fundamental to understanding the three-dimensional arrangement of atoms and the energetic landscape of the molecule.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's chemical reactivity and electronic properties. An analysis of the HOMO-LUMO gap provides insights into the kinetic stability of a compound. At present, there are no published data or theoretical calculations on the HOMO and LUMO energies or their spatial distribution for this compound.

Mechanistic Probing through Density Functional Theory (DFT): An Open Field for Research

Elucidation of Reaction Transition States and Energy Barriers

DFT is a powerful tool for investigating reaction mechanisms by calculating the structures and energies of transition states and intermediates. This allows for the determination of activation energies and the elucidation of the most probable reaction pathways. The application of DFT to study the reactions involving this compound, such as its synthesis or decomposition, has not been reported.

Understanding Reaction Selectivity and Regiochemistry

Theoretical calculations can provide a deep understanding of why certain products are formed preferentially in a chemical reaction (selectivity) and where new bonds are formed (regiochemistry). For this compound, there is no available DFT analysis to rationalize its potential reaction selectivity or regiochemistry in various chemical transformations.

Theoretical Insights into Reactivity and Interactions: A Call for Investigation

The broader theoretical understanding of the reactivity of this compound and its potential interactions with other molecules or biological targets is currently undeveloped. Computational methods could predict various reactivity descriptors and model intermolecular interactions, providing a valuable theoretical framework for future experimental studies.

Future Research Directions and Concluding Perspectives

Emerging Trends in Sulfonohydrazide Chemistry

The sulfonohydrazide moiety is increasingly recognized as a valuable and versatile building block in modern organic synthesis. chemscene.com A prominent trend is its application in medicinal chemistry and drug discovery. chemscene.comnih.gov Sulfonohydrazide derivatives are being investigated for a range of biological activities. For instance, substituted sulfonyl hydrazides have been identified as potential inhibitors of the diaminopimelate pathway, a crucial process for lysine (B10760008) biosynthesis in certain bacteria, highlighting their potential as a new class of antibacterial agents. google.com

Furthermore, the sulfonohydrazide group serves as a key component in the design of molecules for structure-activity relationship (SAR) studies. In the development of enzyme inhibitors, the incorporation of a sulfonohydrazide linker has been shown to be a tolerated modification that can influence a compound's inhibitory potency against its target. nih.gov Researchers are also utilizing sulfonohydrazides as precursors for the synthesis of complex heterocyclic compounds and as ligands in coordination chemistry, for example, in the formation of Schiff bases. researchgate.net This trend underscores the functional group's utility in generating molecular diversity for screening and developing novel bioactive agents.

Potential for Novel Synthetic Transformations involving 2-Phenylethane-1-sulfonohydrazide

The unique structure of this compound offers considerable potential for novel synthetic transformations. The presence of the reactive hydrazinyl group (-NHNH2) allows for a wide array of chemical reactions. A direct application is its use as a precursor to more complex, substituted sulfonohydrazides. For example, a patent describes a synthetic route where a protected derivative of this compound is used to create a more functionalized molecule, 2-Amino-N'-phenylethane-1-sulfonohydrazide, for biological testing. google.com

Building on established reactivity, this compound is an ideal candidate for condensation reactions with a diverse range of aldehydes and ketones. This would lead to the synthesis of a library of novel sulfonohydrazone derivatives. Given that the 2-phenylethane scaffold is present in molecules with known neuropharmacological properties, these new hydrazones could be screened for a variety of biological activities. frontiersin.org The synthetic versatility also extends to cycloaddition reactions, where the sulfonohydrazide moiety can be used to construct novel heterocyclic ring systems, further expanding the chemical space accessible from this starting material.

Opportunities for Advanced Mechanistic Investigations

To fully harness the synthetic potential of this compound, detailed mechanistic investigations into its reactivity are essential. While the general reactivity of hydrazides is understood, the influence of the adjacent sulfonyl group and the distal phenyl group on reaction pathways warrants specific study. Advanced computational and experimental techniques could provide profound insights.

For instance, Density Functional Theory (DFT) calculations could be employed to model the transition states of its reactions, such as hydrazone formation or subsequent cyclizations. researchgate.net This would help elucidate the reaction energetics and predict the stereochemical outcomes, guiding the development of more efficient and selective synthetic protocols. Furthermore, experimental methods like kinetic studies and in-situ spectroscopic monitoring (e.g., NMR, IR) could be used to probe reaction mechanisms. researchgate.net Such studies could clarify the role of catalysts, solvents, and substituent effects, enabling the optimization of reaction conditions and potentially uncovering novel, mechanistically distinct transformations.

Outlook on the Broad Academic Impact of this compound Research

Research focused on this compound is poised to have a significant academic impact across several domains of chemistry. In synthetic organic chemistry, it serves as a valuable starting material for developing new methodologies for the construction of biologically relevant molecules, including novel heterocycles and functionalized sulfonamides.

The primary impact is anticipated in medicinal chemistry and chemical biology. By using this compound as a scaffold, researchers can generate libraries of novel compounds for high-throughput screening. Its derivatives have already been implicated as potential antibacterial agents by inhibiting essential metabolic pathways. google.com This provides a clear avenue for the development of new therapeutics to combat antibiotic resistance. The compound and its derivatives could also be explored as inhibitors for other enzyme classes, following the successful strategy of using sulfonohydrazide linkers to probe structure-activity relationships. nih.gov

Ultimately, the study of this compound contributes to the fundamental understanding of organosulfur chemistry, provides tools for drug discovery, and offers pathways to new functional molecules that could find applications in materials science and agrochemicals. google.com Its dual features—a biologically recognized core and a synthetically versatile functional group—make it a compelling subject for future academic exploration.

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-Phenylethane-1-sulfonohydrazide?

Synthesis requires precise control of temperature (typically 50–80°C), pH (near-neutral to weakly acidic conditions), and solvent selection (e.g., ethanol or dichloromethane for solubility). Stoichiometric ratios of sulfonyl chloride to hydrazine derivatives (e.g., phenylhydrazine) must be maintained to minimize side reactions like over-sulfonation. Post-synthesis purification via recrystallization or column chromatography is critical for high yield (>75%) and purity (>95%) .

Q. How can the structure of this compound be confirmed experimentally?

Use a combination of:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to verify aromatic protons (δ 7.2–7.8 ppm) and sulfonohydrazide linkages (N–H peaks at δ 9–10 ppm).
  • Mass spectrometry (MS) : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 229.08 for C8_8H11_{11}N2_2O2_2S).
  • Infrared (IR) spectroscopy : Peaks at 3250–3350 cm1^{-1} (N–H stretch) and 1150–1250 cm1^{-1} (S=O stretch) .

Q. What are the stability considerations for storing this compound?

Store in airtight, light-resistant containers under inert gas (N2_2 or Ar) at 2–8°C. Avoid moisture to prevent hydrolysis of the sulfonohydrazide group. Stability tests via HPLC over 6 months show <5% degradation under these conditions .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) for this compound be resolved?

Contradictions may arise from tautomerism (sulfonohydrazide ↔ sulfonamide forms) or solvent polarity effects. Use deuterated DMSO for NMR to stabilize the preferred tautomer. Cross-validate with computational methods (DFT calculations for 13^{13}C chemical shifts) and compare with structurally analogous compounds (e.g., 2-(4-chlorophenyl)sulfanylethanehydrazide, ).

Q. What mechanistic pathways explain the reactivity of this compound in nucleophilic substitutions?

The sulfonohydrazide group acts as a leaving group under basic conditions. Kinetic studies (e.g., UV-Vis monitoring at 260 nm) reveal a two-step mechanism: (1) deprotonation of the hydrazide N–H, and (2) nucleophilic attack at the sulfonyl sulfur. Solvent polarity (e.g., DMF vs. THF) significantly impacts reaction rates .

Q. How can computational modeling optimize the design of derivatives with enhanced bioactivity?

Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to target enzymes (e.g., carbonic anhydrase). QSAR models using descriptors like LogP, polar surface area, and H-bond donor count can predict pharmacokinetic properties. Validate predictions with in vitro assays (IC50_{50} measurements) .

Q. What analytical methods are recommended for detecting trace impurities in this compound batches?

  • HPLC-DAD : Use a C18 column with 0.1% TFA in acetonitrile/water (gradient elution) to separate byproducts (e.g., unreacted phenylhydrazine).
  • LC-MS/MS : Detect sulfonic acid derivatives (common hydrolysis products) at ppm levels.
  • Karl Fischer titration : Quantify residual moisture (<0.1% w/w) to ensure stability .

Q. How do structural modifications (e.g., halogen substitution) alter the compound’s physicochemical properties?

Introduce electron-withdrawing groups (e.g., –Cl at the phenyl para position) to increase thermal stability (TGA shows decomposition >200°C vs. 180°C for unmodified analogs). Lipophilicity (LogP) increases by ~0.5 units per halogen, impacting membrane permeability in biological assays .

Methodological Best Practices

  • Contradiction Handling : Replicate experiments across multiple batches and characterize intermediates to isolate variability sources (e.g., humidity during synthesis) .
  • Safety Protocols : Use fume hoods and PPE (nitrile gloves, lab coats) due to the compound’s potential respiratory toxicity (STOT category 3) .
  • Data Reproducibility : Document reaction parameters (e.g., stirring rate, cooling gradients) in detail, as minor variations can affect crystallinity and bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.